molecular formula C7H4BrFN2 B1440162 3-Bromo-6-fluoroimidazo[1,2-a]pyridine CAS No. 1186405-11-7

3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1440162
CAS No.: 1186405-11-7
M. Wt: 215.02 g/mol
InChI Key: HGFXJQASNPSBAZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-6-fluoroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and fluorine atoms contribute to its reactivity and binding affinity. For instance, it can form hydrogen bonds and halogen bonds with target biomolecules, influencing their structure and function. The interactions of this compound with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways are of particular interest in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular and physiological processes becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects and dose-response relationships are important considerations in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, resulting in the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in determining its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Bromo-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 3-Bromo-6-iodoimidazo[1,2-a]pyridine

Uniqueness

3-Bromo-6-fluoroimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

3-Bromo-6-fluoroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activities, including antiviral , anticancer , antifungal , and anti-inflammatory properties. The introduction of halogen substituents, such as bromine and fluorine, can enhance these activities by influencing the compound's pharmacokinetic properties and interaction with biological targets .

Anticancer Properties

Research indicates that various imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit specific protein kinases involved in cancer progression. The structure-activity relationship (SAR) analysis suggests that the presence of bromine and fluorine at specific positions enhances the inhibitory effects on kinases such as DYRK1A and CLK1, which are implicated in cancer cell proliferation .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. In one study, derivatives similar to this compound demonstrated promising activity against HIV with an IC50 value as low as 0.18 μM. This suggests that modifications at the 6-position can lead to compounds with enhanced selectivity and potency against viral targets .

Enzyme Inhibition

The biological activity extends to enzyme inhibition as well. Imidazo[1,2-a]pyridines have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The IC50 values for these activities vary depending on the specific substitutions on the imidazo[1,2-a]pyridine scaffold. For example, some derivatives have shown IC50 values around 79 µM for AChE inhibition and lower for BChE inhibition, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how different substituents affect biological activity:

Substituent PositionSubstituent TypeEffect on Activity
6FluorineIncreased potency against kinases
3BromineEnhanced selectivity in enzyme inhibition
2HydroxylModerate activity retention
5MethylReduced potency

These findings suggest that careful modification of the imidazo[1,2-a]pyridine scaffold can lead to compounds with tailored biological profiles suitable for specific therapeutic applications.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects on various cancer cell lines. The presence of bromine and fluorine significantly enhanced their efficacy compared to non-halogenated analogs.
  • HIV Inhibition : Another investigation focused on the antiviral properties of halogenated imidazo[1,2-a]pyridines against HIV. Compounds derived from this scaffold showed promising results in inhibiting viral replication in vitro.
  • Neuroprotective Effects : Research into AChE inhibitors revealed that certain derivatives could potentially serve as neuroprotective agents due to their ability to inhibit enzyme activity effectively.

Properties

IUPAC Name

3-bromo-6-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFXJQASNPSBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670596
Record name 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-11-7
Record name 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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